molecular formula C17H18N2O4S B6412854 3-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% CAS No. 1261916-35-1

3-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%

Cat. No. B6412854
CAS RN: 1261916-35-1
M. Wt: 346.4 g/mol
InChI Key: UVVTUKQMEOSRBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid (3-APB) is a synthetic compound that has been studied for its potential applications in scientific research and drug development. It has been found to have a wide range of biochemical and physiological effects, and its synthesis and mechanism of action have been extensively researched.

Scientific Research Applications

3-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory, anti-oxidant, and anti-apoptotic properties, which make it a promising compound for the development of new drugs. It has also been used to study the effects of calcium signaling on cell proliferation and apoptosis. Additionally, 3-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has been used to study the role of glutamate receptors in neuronal plasticity, as well as to study the role of the endocannabinoid system in pain and inflammation.

Mechanism of Action

3-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has been found to act as an agonist of the TRPV1 receptor, a receptor involved in the regulation of pain and inflammation. Additionally, 3-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has been found to act as an antagonist of the NMDA receptor, a receptor involved in the regulation of neuronal plasticity.
Biochemical and Physiological Effects
3-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the release of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the production of reactive oxygen species. Additionally, 3-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has been found to reduce the expression of apoptosis-related genes and to inhibit the apoptotic process. It has also been found to reduce the expression of glutamate receptors and to inhibit the release of endocannabinoids.

Advantages and Limitations for Lab Experiments

The use of 3-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% in lab experiments provides several advantages. It is a relatively inexpensive compound and is readily available. Additionally, it is easy to synthesize and has been found to have a wide range of biochemical and physiological effects. However, there are also some limitations to using 3-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% in lab experiments. For example, it is a synthetic compound and its long-term effects on humans are not yet known.

Future Directions

Given its wide range of biochemical and physiological effects, 3-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has a great potential for use in the development of new drugs. Further research is needed to investigate the long-term effects of 3-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% on humans and to identify potential therapeutic applications. Additionally, further research is needed to investigate the role of 3-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% in the regulation of neuronal plasticity and to identify potential therapeutic applications for neurological disorders. Finally, further research is needed to investigate the role of 3-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% in the regulation of pain and inflammation and to identify potential therapeutic applications for chronic pain and inflammatory diseases.

Synthesis Methods

3-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% is synthesized by a two-step process. The first step involves the reaction of 4-pyrrolidinylsulfonylbenzoic acid with pyrrolidine in the presence of a base such as sodium hydroxide. This reaction yields 4-pyrrolidinylsulfonyl-3-aminobenzoic acid. The second step involves the reaction of the product from the first step with 3-chlorobenzoic acid in the presence of a base such as sodium hydroxide. This reaction yields 3-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%.

properties

IUPAC Name

3-amino-5-(4-pyrrolidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c18-15-10-13(9-14(11-15)17(20)21)12-3-5-16(6-4-12)24(22,23)19-7-1-2-8-19/h3-6,9-11H,1-2,7-8,18H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVTUKQMEOSRBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40692342
Record name 5-Amino-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid

CAS RN

1261916-35-1
Record name 5-Amino-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.